ethyl 3',4-bis(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps. One common approach is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction forms the 1,3,4-thiadiazole ring, which is then further reacted with other reagents to form the final spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique spiro structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of ethyl 3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit carbonic anhydrase IX, an enzyme that plays a role in maintaining the pH balance in tumor microenvironments . This inhibition can lead to reduced cancer cell viability and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and have similar biological activities, such as antimicrobial and anticancer properties.
Spiro Compounds: Other spiro compounds, like spirooxindoles, also exhibit significant biological activities and are studied for their potential therapeutic applications.
Uniqueness
Ethyl 3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to its specific combination of the spiro linkage and the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic use.
Properties
Molecular Formula |
C32H28N4O2S |
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Molecular Weight |
532.7 g/mol |
IUPAC Name |
ethyl 4,4'-bis(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C32H28N4O2S/c1-4-38-31(37)30-34-36(26-20-16-23(3)17-21-26)32(39-30)28-13-9-8-12-27(28)29(24-18-14-22(2)15-19-24)33-35(32)25-10-6-5-7-11-25/h5-21H,4H2,1-3H3 |
InChI Key |
STCUYEADDHARSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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